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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational 19th-century research that led to the discovery

and initial characterization of hydroxylamine (NH₂OH), a compound that has become a

cornerstone in synthetic organic chemistry and various industrial processes. We will explore the

pioneering work of Wilhelm Clemens Lossen, who first synthesized a salt of hydroxylamine,

and the subsequent isolation of the pure compound by Cornelis Adriaan Lobry de Bruyn and

Léon Maurice Crismer. This document provides a detailed account of the original experimental

methodologies, quantitative data from these early studies, and the initial understanding of

hydroxylamine's chemical behavior.

The Initial Synthesis: Lossen's Discovery of
Hydroxylammonium Chloride (1865)
In 1865, the German chemist Wilhelm Clemens Lossen reported the first preparation of a

hydroxylamine salt, specifically hydroxylammonium chloride (NH₃OH]Cl).[1] His method

involved the reduction of ethyl nitrate in the presence of tin and hydrochloric acid.

Experimental Protocol: Lossen's Synthesis
The following protocol is based on the available descriptions of Lossen's original experiment.[1]

Objective: To synthesize hydroxylammonium chloride by the reduction of ethyl nitrate.
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Reactants:

Ethyl nitrate (C₂H₅NO₃)

Tin (Sn)

Hydrochloric acid (HCl)

Procedure:

A mixture of tin and concentrated hydrochloric acid was prepared in a reaction vessel.

Ethyl nitrate was gradually added to this acidic solution containing tin.

The reaction was allowed to proceed, during which the tin acted as a reducing agent.

The resulting solution contained a mixture of products, from which hydroxylammonium

chloride was isolated. The exact method of isolation and purification by Lossen is not

detailed in readily available sources, but would have likely involved crystallization

techniques.

Proposed Reaction Pathway
The reaction discovered by Lossen can be conceptually understood as a reduction of the

nitrate group. While the precise mechanism was not elucidated at the time, a simplified

representation of the overall transformation is presented below.

Ethyl Nitrate (in Ether/Alcohol)

Hydroxylammonium Chloride
([NH₃OH]Cl)

Reduction

Tin (Sn) + Hydrochloric Acid (HCl)

Click to download full resolution via product page

Caption: Lossen's synthesis of hydroxylammonium chloride.
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Isolation of Pure Hydroxylamine (1891)
For over two decades after Lossen's initial discovery, hydroxylamine was only known in its salt

forms. The isolation of pure, crystalline hydroxylamine was independently achieved in 1891 by

the Dutch chemist Cornelis Adriaan Lobry de Bruyn and the French chemist Léon Maurice

Crismer.[1]

De Bruyn's Method of Preparation
Lobry de Bruyn's approach involved the careful decomposition of a hydroxylamine salt with a

base in a non-aqueous solvent.

Objective: To prepare pure, anhydrous hydroxylamine.

Protocol:

Hydroxylammonium chloride was dissolved in absolute methanol.

A stoichiometric amount of sodium methoxide (NaOCH₃) in methanol was added to the

solution. This precipitated sodium chloride. [NH₃OH]Cl + NaOCH₃ → NH₂OH + NaCl(s) +

CH₃OH

The precipitated sodium chloride was removed by filtration.

The methanolic solution of hydroxylamine was then carefully distilled under reduced

pressure to remove the solvent, yielding crystalline hydroxylamine.

Crismer's Method and "Crismer's Salt"
Léon Maurice Crismer developed an alternative method for isolating pure hydroxylamine, which

involved the formation of a zinc chloride complex, famously known as "Crismer's salt"

(ZnCl₂(NH₂OH)₂).[1]

Objective: To isolate pure hydroxylamine via a coordination complex.

Protocol:
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Formation of Crismer's Salt: A solution of hydroxylammonium chloride was treated with zinc

oxide (ZnO) or zinc chloride (ZnCl₂). This resulted in the formation of the crystalline zinc

dichloride di(hydroxylamine) complex.

Isolation of Hydroxylamine: The isolated and dried Crismer's salt was then gently heated.

The complex decomposes upon heating to release pure hydroxylamine, which could be

collected by distillation.

De Bruyn's Method Crismer's Method

[NH₃OH]Cl in Methanol

Filtration to remove NaCl

+ NaOMe

Sodium Methoxide

Distillation under vacuum

Pure Hydroxylamine

Aqueous [NH₃OH]Cl

Formation of Crismer's Salt
(ZnCl₂(NH₂OH)₂)

+ ZnO

Zinc Oxide

Gentle Heating

Pure Hydroxylamine

Click to download full resolution via product page

Caption: Workflows for the isolation of pure hydroxylamine.

Early Characterization and Quantitative Data
The isolation of pure hydroxylamine allowed for the first determination of its physical properties.

The following table summarizes the available quantitative data from these pioneering studies.
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Property
Reported Value (circa
1891)

Modern Value (for
comparison)

Melting Point ~33 °C 33.0 °C

Boiling Point 58 °C (at 22 mmHg)
58 °C (at 22 mmHg,

decomposes)

Appearance Colorless, hygroscopic crystals Colorless, hygroscopic crystals

Solubility Soluble in water and alcohol Soluble in water and alcohol

Note: The exact precision and analytical methods of the 19th century differ significantly from

modern standards.

Initial Investigations into the Chemical Reactivity of
Hydroxylamine
Once isolated, early researchers began to probe the chemical nature of hydroxylamine. Its dual

character as both a nucleophile (due to the lone pair on the nitrogen) and a reducing agent was

quickly recognized.

Reaction with Aldehydes and Ketones to Form Oximes
One of the most significant early discoveries was the reaction of hydroxylamine with aldehydes

and ketones to form oximes. This reaction proved to be a valuable method for the

characterization and purification of carbonyl compounds.

Aldehyde or Ketone
(R-CO-R')

Oxime
(R-C(=NOH)-R')

+ NH₂OH

Hydroxylamine
(NH₂OH)

Water
(H₂O)

+
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Caption: General reaction for the formation of oximes.

The Lossen Rearrangement
Although not a direct study of hydroxylamine itself, the "Lossen rearrangement," discovered by

Wilhelm Lossen, is a historically significant reaction of hydroxylamine derivatives (specifically,

O-acyl derivatives of hydroxamic acids). This reaction involves the conversion of a hydroxamic

acid derivative to an isocyanate, which can then be converted to an amine. This reaction further

highlighted the unique chemistry of N-O compounds.

Conclusion
The foundational work of Lossen, de Bruyn, and Crismer in the late 19th century laid the

groundwork for our understanding of hydroxylamine. Their meticulous experimental work, from

the initial synthesis of its salt to the isolation of the pure compound, opened the door to a new

area of chemical research. The early characterization of its properties and reactivity, particularly

the formation of oximes, provided chemists with a powerful new tool. These pioneering studies

are a testament to the enduring value of fundamental chemical discovery and continue to be

relevant to the work of researchers and drug development professionals today.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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